molecular formula C8H9BrN2O2 B8798250 (4-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine

(4-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine

Cat. No.: B8798250
M. Wt: 245.07 g/mol
InChI Key: BBFHMZIXRHHXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-N,2-dimethyl-6-nitroaniline

InChI

InChI=1S/C8H9BrN2O2/c1-5-3-6(9)4-7(11(12)13)8(5)10-2/h3-4,10H,1-2H3

InChI Key

BBFHMZIXRHHXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.80 g (86.6 mmol) sodium hydride (55%, suspension in mineral oil) were added batchwise to 20.0 g (86.6 mmol) 4-bromo-2-methyl-6-nitroaniline in 250 mL DMF with slight cooling and the mixture was stirred for 30 min. Then 5.40 mL (86.6 mmol) methyl iodide were slowly added dropwise, the cooling was stopped and the mixture was stirred overnight at RT. Then water was slowly added while the mixture was cooled and it was extracted several times with EtOAc. The organic phases were combined, dried on sodium sulphate, filtered and evaporated down i.vac. The residue was recrystallised from DIPE, cooled and the precipitate was suction filtered and dried.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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